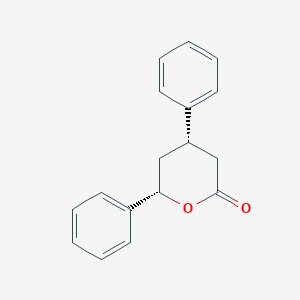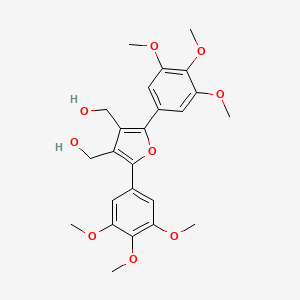![molecular formula C28H58O5 B14261598 Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- CAS No. 184951-06-2](/img/structure/B14261598.png)
Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is a complex organic compound with a unique structure that includes multiple ether linkages and long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- typically involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.
Reduction: This reaction can convert the compound into simpler alcohols.
Substitution: This reaction can replace one of the ether linkages with another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the ether linkages.
Applications De Recherche Scientifique
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol: Another compound with ether linkages but shorter alkyl chains.
Triethylene glycol: Similar structure with additional ether linkages.
Polyethylene glycol: A polymer with repeating ether units.
Uniqueness
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is unique due to its long alkyl chains and multiple ether linkages, which provide it with distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the formation of stable emulsions.
Propriétés
Numéro CAS |
184951-06-2 |
|---|---|
Formule moléculaire |
C28H58O5 |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
2-[1-[2-(2-hydroxyethoxy)dodecoxy]dodecan-2-yloxy]ethanol |
InChI |
InChI=1S/C28H58O5/c1-3-5-7-9-11-13-15-17-19-27(32-23-21-29)25-31-26-28(33-24-22-30)20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3 |
Clé InChI |
VLQPEGDSDAUJQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCC(CCCCCCCCCC)OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


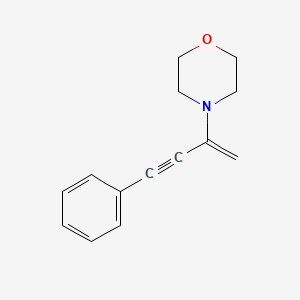


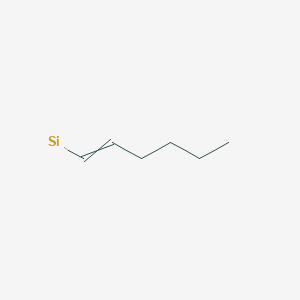
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)

![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
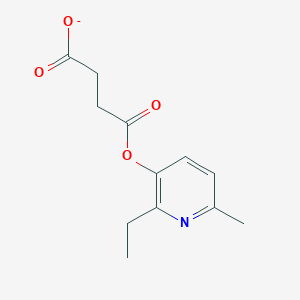
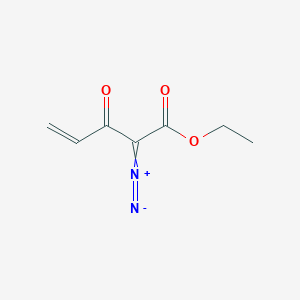

![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)

